Cas no 2171339-36-7 (3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

2171339-36-7 structure
Nome del prodotto:3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
- 3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
- 2171339-36-7
- EN300-1549100
-
- Inchi: 1S/C26H30N2O5/c1-16(12-24(29)27-14-18(13-25(30)31)17-10-11-17)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,16-18,23H,10-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,18?/m1/s1
- Chiave InChI: HXUDDSKJBZEOJC-PYUWXLGESA-N
- Sorrisi: OC(CC(CNC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CC1)=O
Proprietà calcolate
- Massa esatta: 450.21547206g/mol
- Massa monoisotopica: 450.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 11
- Complessità: 687
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 105Ų
3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1549100-1.0g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 1g |
$2745.0 | 2023-06-05 | ||
Enamine | EN300-1549100-2500mg |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 2500mg |
$5380.0 | 2023-09-25 | ||
Enamine | EN300-1549100-50mg |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 50mg |
$2306.0 | 2023-09-25 | ||
Enamine | EN300-1549100-1000mg |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 1000mg |
$2745.0 | 2023-09-25 | ||
Enamine | EN300-1549100-0.25g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 0.25g |
$2525.0 | 2023-06-05 | ||
Enamine | EN300-1549100-0.5g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 0.5g |
$2635.0 | 2023-06-05 | ||
Enamine | EN300-1549100-0.05g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 0.05g |
$2306.0 | 2023-06-05 | ||
Enamine | EN300-1549100-10000mg |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 10000mg |
$11805.0 | 2023-09-25 | ||
Enamine | EN300-1549100-5000mg |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 5000mg |
$7961.0 | 2023-09-25 | ||
Enamine | EN300-1549100-2.5g |
3-cyclopropyl-4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171339-36-7 | 2.5g |
$5380.0 | 2023-06-05 |
3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Letteratura correlata
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
2171339-36-7 (3-cyclopropyl-4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid) Prodotti correlati
- 49676-92-8(1,2-dibromocyclohexene)
- 2171966-50-8(4-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}-N-methylformamido)butanoic acid)
- 1798459-26-3(3-(2-bromophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide)
- 1057340-61-0(Tert-butyl(1-ethenylcyclopropyl)carbamate)
- 72604-80-9(Butanoic acid, 2-(hydroxymethyl)-3-methyl-, (2R)-)
- 744230-48-6(5,6-diamino-2-(chloromethyl)-8-(morpholin-4-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile)
- 1592276-45-3(4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione)
- 2580180-63-6(3-(benzyloxy)carbonyl-2,3,4,5-tetrahydro-1H-3-benzazepine-2-carboxylic acid)
- 14660-47-0(2,3,5,6-tetramethyl pyridine-2,3,5,6-tetracarboxylate)
- 2229626-07-5(4-bromo-1,1,2,2-tetrafluoropentane)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
